molecular formula C6H6Gd2O12 B3421829 Gadolinium(III) oxalate hydrate CAS No. 22992-15-0

Gadolinium(III) oxalate hydrate

Cat. No.: B3421829
CAS No.: 22992-15-0
M. Wt: 584.6 g/mol
InChI Key: TZEAWQUGAAXWJR-UHFFFAOYSA-N
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Description

Gadolinium(III) oxalate hydrate is a chemical compound with the formula Gd₂(C₂O₄)₃·xH₂O. It is the oxalate salt of gadolinium, a rare earth element. This compound typically appears as colorless crystals and is insoluble in water . This compound is of interest due to its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadolinium(III) oxalate hydrate can be synthesized by reacting gadolinium nitrate with oxalic acid. The reaction typically occurs in an aqueous solution, where gadolinium nitrate is dissolved in water and then mixed with a solution of oxalic acid. The resulting precipitate is this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled precipitation, filtration, and drying to obtain the final product. The purity and yield of the compound are critical factors in industrial production, often requiring additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: Gadolinium(III) oxalate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrochloric Acid: Used in acid-base reactions to produce gadolinium chloride.

    Sodium Hydroxide: Used in hydrothermal reactions to produce gadolinium hydroxide.

    Heat: Applied in thermal decomposition to obtain gadolinium oxide.

Major Products Formed:

    Gadolinium Oxide: Formed through thermal decomposition.

    Gadolinium Chloride: Formed through reaction with hydrochloric acid.

    Gadolinium Hydroxide: Formed through hydrothermal reaction with sodium hydroxide.

Comparison with Similar Compounds

Uniqueness: Gadolinium(III) oxalate hydrate is unique due to its specific combination of gadolinium and oxalate ions, which confer distinct thermal and chemical properties. Its applications in magnetic refrigeration and biomedical imaging highlight its versatility and importance in scientific research.

Properties

CAS No.

22992-15-0

Molecular Formula

C6H6Gd2O12

Molecular Weight

584.6 g/mol

IUPAC Name

gadolinium;oxalic acid

InChI

InChI=1S/3C2H2O4.2Gd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;

InChI Key

TZEAWQUGAAXWJR-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3]

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Gd].[Gd]

physical_description

White solid;  [Hawley] White crystalline solid;  [MSDSonline]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium(III) oxalate hydrate
Reactant of Route 2
Gadolinium(III) oxalate hydrate
Reactant of Route 3
Gadolinium(III) oxalate hydrate

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